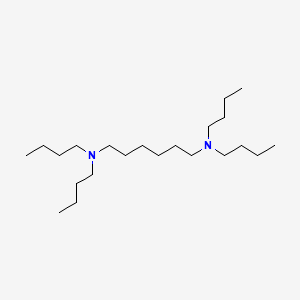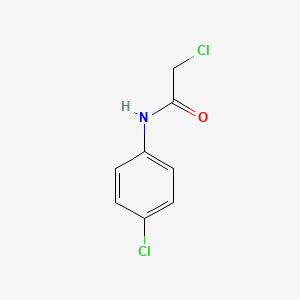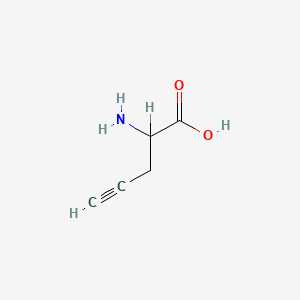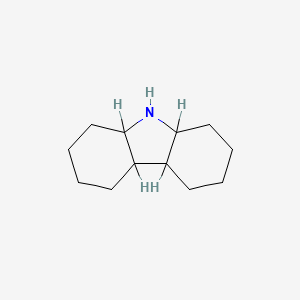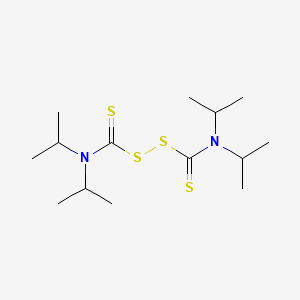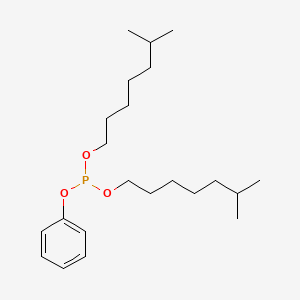
Diisooctyl phenyl phosphite
概要
説明
Diisooctyl phenyl phosphite is a chemical compound with the molecular formula C22H39O3P . It is used for research and development purposes and is not intended for medicinal, household, or other uses . This product is a chelating agent and stabilizer in PVC and synthetic resin products . It has good color inhibition and can also increase antioxidant properties and light stability .
Molecular Structure Analysis
The molecular structure of Diisooctyl phenyl phosphite is defined by its molecular formula, C22H39O3P . The molecular weight of this compound is 382.517 .Physical And Chemical Properties Analysis
Diisooctyl phenyl phosphite is a chemical compound with the molecular formula C22H39O3P and a molecular weight of 382.517 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用
Antioxidant Properties in Polymer Systems
Diisooctyl phenyl phosphite, as a type of organic phosphite, shows notable properties as an antioxidant in polymer systems. Schwetlick et al. (1987) in their study highlighted the kinetics and mechanism of the reaction of organic phosphites with peroxyl radicals. They found that these phosphites, including phenyl phosphites, can act as chain-terminating primary antioxidants in polymer systems, though their activity is lesser compared to phenols (Schwetlick et al., 1987).
Stabilizing Action in Poly(vinyl chloride)
In the thermal degradation of poly(vinyl chloride) (PVC), mixtures of organic phosphites (including diisooctyl phenyl phosphite) with isocyanates have been investigated. Razuvaev et al. (1974) found that these mixtures significantly affect the rate of dehydrochlorination and crosslinking in PVC, demonstrating the stabilizing action of phosphites in such contexts (Razuvaev et al., 1974).
Catalytic Applications
In the realm of catalysis, the role of phosphites, including diisooctyl phenyl phosphite, has been explored. For instance, Kloß et al. (2019) studied the effects of substitution patterns in phosphite ligands used in rhodium-catalyzed hydroformylation. They found that substituents in the ortho-position, such as in phenyl phosphites, enhance the hydrolysis stability of these catalysts while maintaining activity and regioselectivity, crucial for industrial applications (Kloß et al., 2019).
Plant Pathogen Control
In agricultural sciences, phosphites, a class to which diisooctyl phenyl phosphite belongs, have been used as resistance elicitors in plants. Wu et al. (2019) demonstrated that phosphite treatments in plants lead to enhanced resistance against pathogens by modifying several metabolite pools crucial for plant defense (Wu et al., 2019). Similarly, Machinandiarena et al. (2012) found that potassium phosphite primes defense responses in potatoes against Phytophthora infestans, an important pathogen, by activating early and intense defense mechanisms (Machinandiarena et al., 2012).
Biochemical Studies
The biochemical aspects of phosphites, including diisooctyl phenyl phosphite, have been explored in various studies. For example, the study by Meredith et al. (1988) on neuropathy target esterase indicates the biochemical interactions and inhibitory effects of similar phosphite compounds (Meredith et al., 1988).
Safety And Hazards
Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, it should be washed off immediately with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in these situations .
将来の方向性
Phosphinic acids and derivatives, including Diisooctyl phenyl phosphite, are underused functional groups for the development of bioactive compounds . Future research could focus on the confinement of phosphines within micro- or nano-environments . Another direction could be modifying the design of related prodrugs for masking charges, preferentially around the phosphorus atom to improve bioavailability .
特性
IUPAC Name |
bis(6-methylheptyl) phenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39O3P/c1-20(2)14-8-6-12-18-23-26(25-22-16-10-5-11-17-22)24-19-13-7-9-15-21(3)4/h5,10-11,16-17,20-21H,6-9,12-15,18-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKQLHLOONCFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOP(OCCCCCC(C)C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisooctyl phenyl phosphite | |
CAS RN |
26544-22-9 | |
| Record name | Phosphorous acid, diisooctyl phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, diisooctyl phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisooctyl phenyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisooctyl phenyl phosphite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT93TS2WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




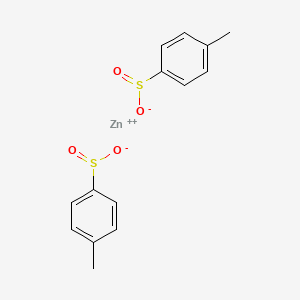
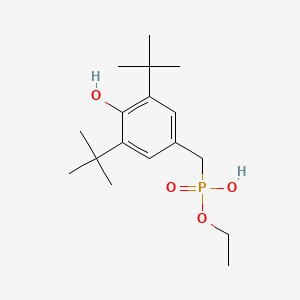
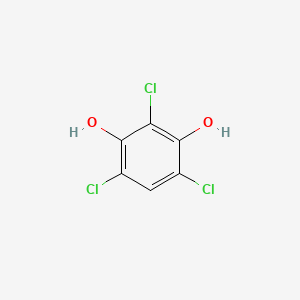
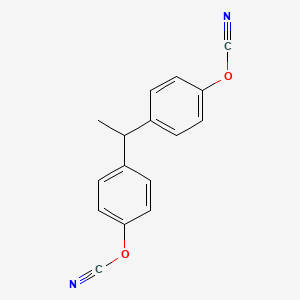
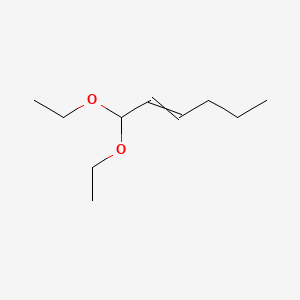
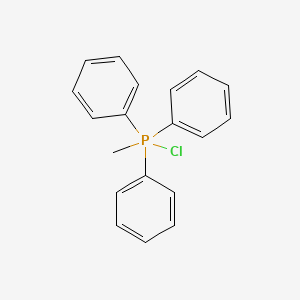
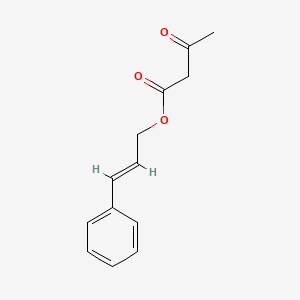
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B1581092.png)
